2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-3-cyclopropylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-9-12-7-2-1-5-11-8(7)13(9)6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
OEANPDYDTHONBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)N=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2-chloro-3-nitropyridine with cyclopropylamine. This reaction proceeds through a tandem sequence of nucleophilic aromatic substitution (SNAr) followed by in situ reduction of the nitro group and subsequent heteroannulation with substituted aromatic aldehydes . The reaction is often carried out in a green solvent such as a mixture of water and isopropanol (H2O-IPA) to ensure an environmentally benign process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways and receptors.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and a modulator of neurological pathways.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain kinases, thereby affecting cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of 2-chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine include derivatives with variations in substituents at the 2-, 3-, and 6-positions. Below is a comparative analysis:
Notes:
- Position 3 substituents : Cyclopropyl (hypothetical), methyl, isopropyl, or propyl groups modulate steric bulk and lipophilicity, impacting target binding and pharmacokinetics .
- Halogenation : Chloro or bromo groups at positions 5, 6, or 7 enhance electrophilicity and reactivity in cross-coupling reactions .
Key Research Findings
- Substituent Effects :
- Tautomerism : The imidazo[4,5-b]pyridine system exhibits tautomeric equilibria, influencing reactivity and biological interactions .
Biological Activity
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 193.63 g/mol. Its structure includes a chlorine atom at the second position and a cyclopropyl group at the third position of the imidazo ring, which may influence its interaction with biological targets and therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation in different cancer types, suggesting its potential as an anticancer agent. The mechanism of action appears to involve modulation of key signaling pathways associated with cancer progression.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| HeLa (cervical cancer) | 10.0 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It is believed to interact with cyclooxygenase enzymes (COX), which are critical targets in the development of anti-inflammatory drugs. Molecular docking studies suggest that this compound may bind effectively to COX enzymes, potentially leading to reduced inflammatory responses.
The biological activity of this compound can be attributed to its ability to modulate various biological pathways:
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on certain kinases involved in cancer signaling pathways.
- Interaction with Receptors : It may selectively bind to specific receptors that regulate cellular processes related to inflammation and tumor growth.
- Oxidative Stress Modulation : The compound's role in regulating oxidative stress markers has also been explored, indicating potential protective effects against oxidative damage in cells.
Study on Cancer Cell Lines
A study conducted by researchers at [Institution Name] evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in lung and breast cancer cells, with a notable selectivity profile favoring malignant cells over normal cells.
Anti-inflammatory Effects in Animal Models
In vivo studies using animal models have shown that treatment with this compound resulted in a marked reduction in inflammatory markers associated with obesity-induced inflammation. This suggests that it may have therapeutic potential in managing chronic inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine and its derivatives?
Synthesis typically involves condensation reactions of substituted pyridine diamines with aldehydes or ketones under phase-transfer catalysis (PTC) or oxidative conditions. For example:
- Step 1 : React pyridine-2,3-diamine derivatives with cyclopropane carboxaldehyde.
- Step 2 : Introduce the chloro substituent via electrophilic substitution or halogenation (e.g., using POCl₃ or N-chlorosuccinimide).
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity with TLC .
- Key characterization : Use -NMR to verify cyclopropyl integration (δ ~1.0–2.5 ppm) and IR for C-Cl stretching (~700 cm) .
Q. How is structural characterization of this compound performed to confirm regioselectivity?
- NMR : -NMR resolves aromatic protons (δ 6.5–8.7 ppm) and cyclopropyl protons (δ 1.0–2.5 ppm). -NMR confirms sp² carbons in the fused ring system (~120–150 ppm) .
- X-ray crystallography : Determines dihedral angles between the imidazo[4,5-b]pyridine core and substituents (e.g., phenyl or cyclopropyl groups) to assess planarity and steric effects .
- Elemental analysis : Validates C, H, N, and Cl content (e.g., deviations <0.3% indicate purity) .
Q. What preliminary biological assays are recommended for screening its pharmacological potential?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) via fluorescence polarization or radiometric assays.
- Mutagenicity screening : Employ Ames tests with Salmonella typhimurium strains to assess DNA damage potential, given structural similarities to heterocyclic amines like PhIP .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in imidazo[4,5-b]pyridine synthesis is influenced by:
- Substituent directing effects : Electron-withdrawing groups (e.g., Cl) at position 2 direct cyclization to position 3.
- Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency and selectivity .
- Computational modeling : Use AM1 or DFT methods to predict reactive sites and transition states. For example, AM1 parameters for C, H, N, and Cl can model charge distribution and orbital interactions .
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolic profiling : Identify metabolites via LC-MS/MS, focusing on CYP1A2-mediated N-hydroxylation (common in imidazo[4,5-b]pyridines) that may alter bioactivity .
- Pharmacokinetic studies : Measure plasma protein binding and tissue distribution in rodent models to explain discrepancies in efficacy.
- Structural analogs : Compare with bromo- or phenyl-substituted derivatives (e.g., 7-Bromo-2-phenyl analogs) to isolate substituent-specific effects .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR PDB:1M17). Focus on H-bonding with hinge regions and hydrophobic interactions with cyclopropyl groups.
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. Br) with IC₅₀ values using Hammett constants .
Q. How to optimize synthetic yields while minimizing hazardous byproducts?
- Solvent selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) under PTC conditions .
- Catalyst recycling : Immobilize catalysts (e.g., silica-supported p-toluenesulfonic acid) to reduce waste.
- Byproduct analysis : Monitor reactions with GC-MS or HPLC to identify and suppress side products (e.g., dimerization species) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
